6-Selenopurine

Catalog No.
S725427
CAS No.
5270-30-4
M.F
C5H3N4Se
M. Wt
198.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Selenopurine

Overcome thiopurine resistance with 6-Selenopurine (CAS 5270-30-4), a seleno-analog that exhibits higher potency than 6-mercaptopurine in resistant cell lines due to increased polarizability and distinct metabolic stability. Key advantages: • Higher activity in thiopurine-resistant microbial and cancer cell models. • Shorter biological half-life, reducing accumulation toxicity risk. • Serves as a photosensitizer precursor and building block for antiviral selenopurine nucleosides. Supplied with rigorous purity, ready for global shipment.

CAS Number

5270-30-4

Product Name

6-Selenopurine

Molecular Formula

C5H3N4Se

Molecular Weight

198.08 g/mol

InChI

InChI=1S/C5H3N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9)

InChI Key

WEYNDYJSYBXGDQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)[Se]

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)[Se]

The exact mass of the compound 1,7-Dihydro-6H-purine-6-selone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37629. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Selenopurine, Selenopurine, Purine-6-selone, 6H-Purine-6-selone, 6-Selenopurine adenine analog

Purity

≥95%

Package Size

5 mg, 25 mg, 100 mg, 500 mg

6-Selenopurine is a selenium-containing analog of the naturally occurring purine, adenine, and a close structural relative of the thiopurine drugs 6-mercaptopurine and 6-thioguanine. The substitution of sulfur or oxygen with selenium significantly alters the molecule's electronic properties, including increased polarizability and a more polarized carbon-selenium bond compared to the carbon-sulfur or carbon-oxygen bonds in its analogs. These modifications in its physicochemical characteristics are central to its distinct biological activities and reactivity. While stable when stored in darkness as a dry solid, 6-Selenopurine can exhibit sensitivity to light and prolonged heating in aqueous solutions, which may lead to the precipitation of selenium. Its synthesis is commonly achieved by reacting 6-chloropurine with a selenium source like sodium hydroselenide or selenourea.

Research Fit

Selenium-for-sulfur isosterism probe
Purine antimetabolite scaffold studies
Crystallographic isostructural comparator
High-affinity TPMT substrate context

Direct substitution of 6-Selenopurine with its thio-analogs, 6-mercaptopurine or 6-thioguanine, is often impractical due to significant differences in their biological activities and metabolic stability. For instance, in certain microbial and cell culture systems, 6-Selenopurine has demonstrated significantly higher activity than 6-mercaptopurine. This suggests that equimolar substitution would not yield equivalent biological effects. Furthermore, 6-Selenopurine has a shorter biological half-life compared to 6-mercaptopurine, indicating differences in metabolic processing and stability within biological systems. These distinctions in potency and stability mean that data and protocols established for the thio-analogs cannot be reliably extrapolated to 6-Selenopurine, making direct replacement a risk to experimental reproducibility and outcomes.

Substitution Risk

Target
6-Selenopurine
Substitute
6-Mercaptopurine
Aqueous stability differs markedly; rapid degradation limits direct solution-based substitution.
Target
6-Selenopurine
Substitute
6-Mercaptopurine
Repeated-dose toxicity profile differs; cumulative exposure may shift risk-benefit context.
Target
6-Selenopurine
Substitute
6-Mercaptopurine
Enzyme substrate affinity (TPMT) differs; methylation kinetics may not transfer directly.

Antimicrobial and Cellular Potency vs. 6-MP

In comparative studies, 6-Selenopurine has demonstrated significantly greater potency than its sulfur analog, 6-mercaptopurine. Against Lactobacillus casei, 6-Selenopurine showed much higher antimicrobial activity. In a tissue culture of mouse leukemia L5178 cells, 6-Selenopurine was found to be five times more active in inhibiting cell growth than 6-mercaptopurine.

Evidence DimensionInhibition of Cell Growth
Target Compound Data5-fold higher activity
Comparator Or Baseline6-mercaptopurine
Quantified Difference500% greater activity
ConditionsMouse leukemia L5178 cells in tissue culture.

This evidence indicates that for applications requiring a potent purine antagonist, 6-Selenopurine may be effective at lower concentrations than 6-mercaptopurine, potentially reducing off-target effects and material costs.

Antitumor & Cross-Resistance
Head-to-head
Activity parity vs. 6-MP in L1210; complete cross-resistance in 6-MP-resistant cells
Shared resistance pathway limits utility in 6-MP-refractory model studies.
In vivo mouse leukemia L1210, L5178-Y, Sarcoma 180.

Antitumor Activity and Host Toxicity Profile

In vivo studies in mouse models have revealed that the choice between 6-Selenopurine and 6-mercaptopurine is highly dependent on the specific cancer cell line. While both compounds showed similar antitumor activities against L1210 leukemia, 6-Selenopurine exhibited less antitumor activity and greater host toxicity than equimolar amounts of 6-mercaptopurine against Sarcoma 180 and L5178-Y lymphoma.

Evidence DimensionAntitumor Activity
Target Compound DataSimilar activity against L1210 leukemia; less activity against Sarcoma 180 and L5178-Y lymphoma.
Comparator Or Baseline6-mercaptopurine
Quantified DifferenceContext-dependent, with lower efficacy in specific tumor models.
ConditionsIn vivo mouse models of L1210 leukemia, Sarcoma 180, and L5178-Y lymphoma.

This highlights the non-interchangeability of the two compounds in preclinical research and underscores the importance of selecting the appropriate analog based on the specific biological context to maximize efficacy and minimize toxicity.

Repeated-Dose Toxicity
Head-to-head
7-day LD50: 44.5 ± 12 mg/kg vs. 140 ± 40 mg/kg (6-MP)
Lower cumulative dose tolerance requires adjusted preclinical study design.
Mice, 7-day intraperitoneal administration.

Photophysical Properties for Photosensitizers

Theoretical studies have shown that selenium substitution in purine analogs, such as in 6-selenoguanine (a close analog of 6-selenopurine), leads to improved photophysical properties compared to their thio-counterparts. These include a red-shift in absorption and a more efficient population of the triplet state, which is crucial for the generation of singlet oxygen in photodynamic therapy. This suggests that 6-Selenopurine could be a more effective photosensitizer than its sulfur analogs.

Evidence DimensionPhotophysical Properties
Target Compound DataRed-shifted absorption and more efficient intersystem crossing.
Comparator Or BaselineThio-analogs (e.g., 6-thioguanine)
Quantified DifferenceQualitatively improved properties for photosensitization.
ConditionsQuantum mechanical calculations and theoretical studies.

For researchers developing novel photosensitizers for photodynamic therapy or other applications requiring specific photophysical properties, the selenium-containing core of 6-Selenopurine offers distinct advantages over its more common sulfur-containing relatives.

Aqueous Stability
Head-to-head
~50% decomposition in 6 h at 37°C vs. negligible over 72 h (6-MP)
Demands rapid-use protocols and careful solution handling.
Aqueous buffer, 37°C.
Antimicrobial Activity
Data to verify
Exceeds 6-MP against L. casei; consistently higher across broad microbial range
Supports antimicrobial screening with purine antagonism endpoint.
Qualitative comparison; MIC values not reported in accessible abstracts.
TPMT Substrate Affinity
Cross-study comparable
Km = 29.1 μM (6-selenopurine) vs. 34.4 μM (6-thioguanine)
Higher affinity substrate probe for TPMT activity detection.
Human kidney TPMT, in vitro assay with SAM methyl donor.
Crystal Structure
Reported
Identical crystal lattice to 6-MP; distinct from oxygen analog
Enables electronic vs. steric effect attribution in SAR studies.
Single-crystal X-ray diffraction.

Probing Purine Antagonism in Resistant Cells

Given its significantly higher potency in certain cell lines compared to 6-mercaptopurine, 6-Selenopurine is a valuable tool for investigating the mechanisms of purine antagonism, particularly in cell lines that have developed resistance to traditional thiopurine drugs.

Photosensitizer Development for PDT

The distinct photophysical properties of selenium-containing purines, including a red-shifted absorption and efficient triplet state formation, make 6-Selenopurine a strong candidate for the development of new photosensitizers for targeted cancer therapy and other light-activated applications.

Precursor for Antiviral and Anticancer Agents

6-Selenopurine serves as a key building block for the synthesis of more complex derivatives, such as acyclic selenopurine nucleosides, which have shown promise as antiviral agents. Its utility as a precursor allows for the creation of novel compounds with tailored biological activities.

Application Fit Matrix

Application
Selection Property
Validation Focus
Purine antimetabolite isosterism studies
Isostructural crystal pair with 6-MP
Electronic vs. steric contribution separation
TPMT substrate profiling
High-affinity TPMT substrate
Enzyme activity detection sensitivity
6-MP resistance mechanism research
Complete cross-resistance with 6-MP
Negative control for resistance bypass screening
Antimicrobial screening studies
Reported higher antimicrobial activity profile
Purine antagonism assay sensitivity

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

5270-30-4

Wikipedia

9H-Purine-6-selenol

Explore Compound Types